molecular formula C10H12ClNO3 B1309022 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid CAS No. 773125-23-8

3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid

Cat. No.: B1309022
CAS No.: 773125-23-8
M. Wt: 229.66 g/mol
InChI Key: JTMCTXSKEUTZNI-UHFFFAOYSA-N
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Description

3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 g/mol It is a derivative of propanoic acid, featuring an amino group, a chloro-substituted aromatic ring, and a methoxy group

Scientific Research Applications

3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is classified as Combustible Solids under the Storage Class Code 11 . It has a WGK of 3 . The compound does not have a specified flash point . Personal protective equipment recommended for handling this compound includes a dust mask type N95 (US), eyeshields, and gloves .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.

    Reduction: The nitroalkene is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the corresponding amine.

    Hydrolysis: The final step involves hydrolysis of the amine to produce this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide or other strong bases.

Major Products:

Comparison with Similar Compounds

    3-(4-Methoxyphenyl)propanoic acid: Similar structure but lacks the amino and chloro groups.

    3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the methoxy group.

    3-(3-Chloro-4-methoxyphenyl)propionic acid: Similar structure but lacks the amino group

Uniqueness: 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid is unique due to the presence of both an amino group and a chloro-substituted aromatic ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-15-9-3-2-6(4-7(9)11)8(12)5-10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMCTXSKEUTZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424440
Record name 3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773125-23-8
Record name 3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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